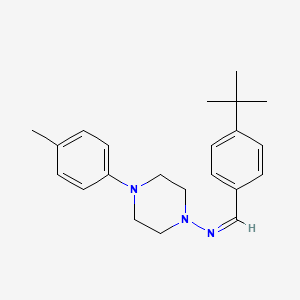
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine, also known as TBBPA, is a widely used flame retardant in various industries. It is a white crystalline powder that is soluble in organic solvents and has a melting point of approximately 180°C. TBBPA has been extensively studied for its chemical properties, synthesis methods, and its application in scientific research.
Wirkmechanismus
The mechanism of action of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine is not fully understood, but it is believed to involve the modulation of ion channels and receptors. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to interact with the GABA(A) receptor, which is involved in the regulation of neuronal excitability. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has also been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels and receptors, as well as the regulation of gene expression. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine in lab experiments is its high yield and low cost. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine is also stable under a wide range of conditions, making it easy to handle and store. However, N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to have toxic effects on some organisms, including fish and mammals, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential therapeutic applications of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine, particularly in the treatment of inflammatory and oxidative stress-related diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine and its effects on different physiological systems.
Synthesemethoden
The synthesis of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine involves a condensation reaction between 4-tert-butylbenzaldehyde and 4-methylphenylpiperazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions and the product is purified by recrystallization. The yield of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine is typically high, making it a cost-effective flame retardant.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to modulate the activity of ion channels, enzymes, and receptors, making it an important tool in drug discovery and development. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has also been used in the study of neuronal excitability and synaptic transmission, as well as the regulation of gene expression.
Eigenschaften
IUPAC Name |
(Z)-1-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-18-5-11-21(12-6-18)24-13-15-25(16-14-24)23-17-19-7-9-20(10-8-19)22(2,3)4/h5-12,17H,13-16H2,1-4H3/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVYNCROCCQKOP-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5917010.png)


![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)
![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917055.png)
![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917061.png)

![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)
![ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate](/img/structure/B5917075.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917087.png)
